2,2-dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide
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Overview
Description
2,2-dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 2,2-dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation. One common method includes the reaction of hydrazide analogs with carbon disulfide and potassium hydroxide in ethanol, followed by refluxing until the evolution of hydrogen sulfide ceases . The resulting product is then purified through various chromatographic techniques.
Chemical Reactions Analysis
2,2-dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
2,2-dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide has a wide range of applications in scientific research:
Medicinal Chemistry: It has been studied for its potential anticancer properties. The compound exhibits significant activity against various cancer cell lines.
Materials Science: Due to its unique photophysical properties, it is used in the development of fluorescent sensors and other materials.
Biological Research: It is also explored for its role as an insect-growth regulator.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interfere with cellular pathways critical for cancer cell survival . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
2,2-dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide can be compared with other oxadiazole derivatives, such as:
1,3,4-Oxadiazole Derivatives: These compounds are known for their wide range of biological activities, including anticancer, antidiabetic, and antiviral properties.
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-N′-benzoyl urea: This compound is a novel insect-growth regulator with a similar oxadiazole core.
The uniqueness of this compound lies in its specific structural features and the resulting properties that make it suitable for diverse applications in research and industry.
Properties
IUPAC Name |
2,2-dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-13(2,3)11(17)14-12-16-15-10(18-12)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSOOYYBPOAMNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN=C(O1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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